molecular formula C13H20N2O B1373328 (4-Amino-1-benzylpiperidin-3-yl)methanol CAS No. 1334146-54-1

(4-Amino-1-benzylpiperidin-3-yl)methanol

Cat. No.: B1373328
CAS No.: 1334146-54-1
M. Wt: 220.31 g/mol
InChI Key: CZCYWYTZXZUBOO-UHFFFAOYSA-N
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Description

“(4-Amino-1-benzylpiperidin-3-yl)methanol” is a chemical compound with the IUPAC name [ (3R,4R)-4-amino-1-benzyl-3-piperidinyl]methanol . It has a molecular weight of 220.31 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 37 bonds, including 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 2 six-membered rings . It also contains 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 220.31 . It contains a total of 36 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .

Scientific Research Applications

  • Catalytic Applications :

    • A study by Ozcubukcu et al. (2009) describes a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand used for catalyzing the Huisgen 1,3-dipolar cycloaddition. This highlights its utility in efficient catalysis under mild conditions, compatible with free amino groups (Ozcubukcu et al., 2009).
  • Synthesis of Chiral Ligands :

    • Alvarez-Ibarra et al. (2010) report the synthesis of new β-amino alcohols based on l-pipecolinic acid (homoproline), demonstrating the compound's relevance in the preparation of chiral ligands and its influence on the enantioselectivity of catalytic reactions (Alvarez-Ibarra et al., 2010).
  • Development of Novel Ring Systems :

    • Tumkevičius et al. (2003) explore the synthesis and structure of novel ring systems involving (1-Amino-1H-benzimidazol-2-yl)methanol, illustrating the compound's potential in the development of new molecular structures (Tumkevičius et al., 2003).
  • Ligands for Central Nervous System Receptors :

    • Beduerftig et al. (2001) describe a synthesis pathway for (1-benzylpiperazin-2-yl)methanols starting from the amino acid serine, leading to the development of ligands for central nervous system receptors (Beduerftig et al., 2001).
  • Synthesis of Benzylpiperidines :

    • Ágai et al. (2004) present a method for the synthesis of 2- and 4-substituted benzylpiperidines, showcasing the compound's role in creating environmentally benign and scalable synthetic pathways (Ágai et al., 2004).
  • Study of Complex Formation :

    • Mrozek et al. (2002) investigate the influence of methanol concentration on equilibrium constants with β-cyclodextrin, utilizing amino acid derivatives for the study of complex formations (Mrozek et al., 2002).
  • Antagonists for NMDA Receptor :

    • Borza et al. (2007) identified derivatives of (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone as potent NR2B subunit-selective antagonists of the NMDA receptor, highlighting its potential in neurological studies (Borza et al., 2007).
  • Green Synthesis Methods :

    • Singh et al. (2015) developed a robust method for the synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives, emphasizing eco-friendly and metal catalyst-free synthesis approaches (Singh et al., 2015).
  • N-Methylation of Amines and Transfer Hydrogenation :

    • Sarki et al. (2021) describe the use of methanol in N-methylation of amines and transfer hydrogenation of nitroarenes, showcasing the utility of simple alcohols in organic synthesis (Sarki et al., 2021).
  • Aza-Piancatelli Rearrangement :

    • Reddy et al. (2012) explore the aza-Piancatelli rearrangement for the synthesis of benzo[b][1,4]thiazine or oxazine derivatives, demonstrating the compound's application in efficient and selective synthesis methods (Reddy et al., 2012).

Safety and Hazards

The safety and hazards of “(4-Amino-1-benzylpiperidin-3-yl)methanol” are not explicitly mentioned in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(4-amino-1-benzylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCYWYTZXZUBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177198-30-9
Record name trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
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